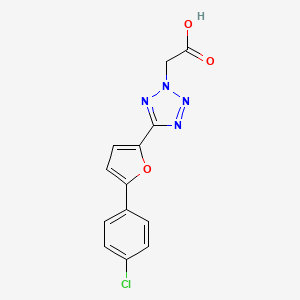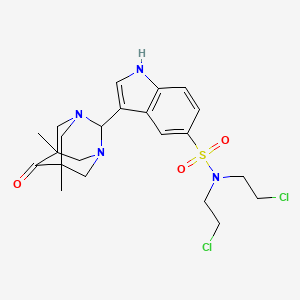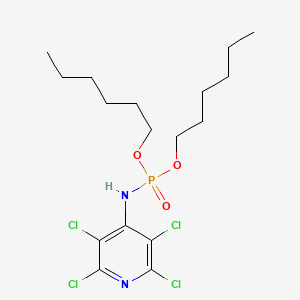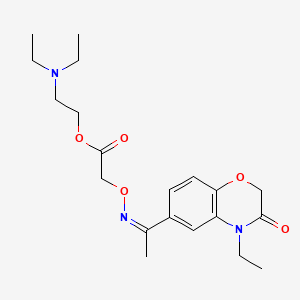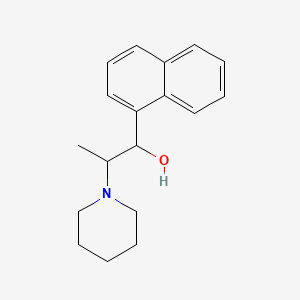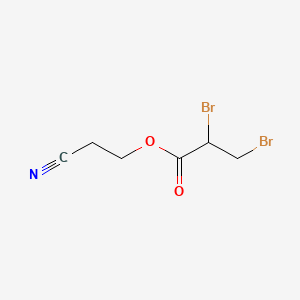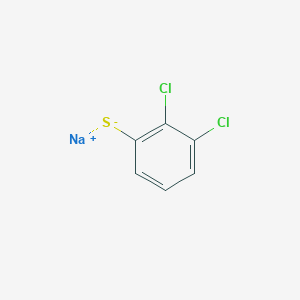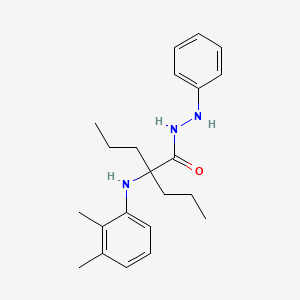
Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pentanoic acid backbone, a dimethylphenyl group, and a phenylhydrazide moiety.
Preparation Methods
The synthesis of Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide involves several steps. One common method includes the reaction of 2,3-dimethylaniline with 2-bromopropionic acid to form an intermediate product. This intermediate is then reacted with phenylhydrazine under specific conditions to yield the final compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylhydrazide moiety, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide involves its interaction with specific molecular targets and pathways. The phenylhydrazide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Pentanoic acid, 2-((2,3-dimethylphenyl)amino)-2-propyl-, 2-phenylhydrazide can be compared with other similar compounds, such as:
2-((2,3-dimethylphenyl)amino)-2-propylpentanoic acid: This compound lacks the phenylhydrazide moiety, which may result in different biological activities.
2-phenylhydrazide derivatives: These compounds share the phenylhydrazide moiety but differ in the rest of the structure, leading to variations in their chemical and biological properties.
Properties
CAS No. |
174198-10-8 |
|---|---|
Molecular Formula |
C22H31N3O |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2-(2,3-dimethylanilino)-N'-phenyl-2-propylpentanehydrazide |
InChI |
InChI=1S/C22H31N3O/c1-5-15-22(16-6-2,23-20-14-10-11-17(3)18(20)4)21(26)25-24-19-12-8-7-9-13-19/h7-14,23-24H,5-6,15-16H2,1-4H3,(H,25,26) |
InChI Key |
QBHYDRJFOMVROZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(C(=O)NNC1=CC=CC=C1)NC2=CC=CC(=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12718044.png)
